molecular formula C23H21N3O4 B11014895 N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B11014895
M. Wt: 403.4 g/mol
InChI Key: ZSBQOHYUXLSIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide (CAS: 1282110-18-2) is a quinazolinone derivative characterized by a 4-methoxyphenyl group at position 2 of the quinazolin-4-one core and an N-(2-hydroxyphenyl)acetamide side chain at position 3. This structure combines electron-donating (methoxy) and hydrogen-bonding (hydroxyphenyl) substituents, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O4/c1-30-16-12-10-15(11-13-16)22-25-18-7-3-2-6-17(18)23(29)26(22)14-21(28)24-19-8-4-5-9-20(19)27/h2-13,22,25,27H,14H2,1H3,(H,24,28)

InChI Key

ZSBQOHYUXLSIFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4O

Origin of Product

United States

Biological Activity

N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.

  • Molecular Formula : C23H21N3O4
  • Molecular Weight : 403.4 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the quinazolinone core followed by acylation with 2-hydroxyaniline and methoxy-substituted phenyl groups.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

  • Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HCT 116) cancer cells. The IC50 values reported were as low as 10 μM for certain cell lines, indicating potent activity .
    Cell LineIC50 (μM)Reference
    MDA-MB-23110
    HCT 1165
    A549 (Lung)43.6
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies showed a COX-2 inhibition rate of up to 47.1% at a concentration of 20 μM .
    EnzymeInhibition (%)Concentration (μM)Reference
    COX-247.120

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups on the phenyl rings enhances solubility and potentially increases binding affinity to target proteins.
  • Methoxy Substitution : The methoxy group on the para position of one phenyl ring appears to play a critical role in modulating the compound's lipophilicity and biological activity.

Case Studies

Recent case studies highlight the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models .
    • Tumor Size Reduction : Average reduction was reported at 60% compared to control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit potent anticancer properties. For instance, research has shown that compounds similar to N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: A study conducted on various quinazoline derivatives found that modifications at the 2-position significantly enhanced their cytotoxic effects against breast cancer cell lines, suggesting that structural variations can lead to improved therapeutic efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings: In vitro studies demonstrated that certain analogs possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests potential use in treating bacterial infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Steps:

  • Formation of the Quinazoline Core:
    • The initial step involves the condensation of 2-amino phenol with appropriate aldehydes to form the quinazoline structure.
  • Acetylation:
    • Subsequent acetylation of the resulting quinazoline derivative is performed using acetic anhydride or acetyl chloride.
  • Functionalization:
    • The introduction of methoxy and hydroxy groups can be achieved through electrophilic aromatic substitution reactions.

Neurological Disorders

Compounds with similar structures have been investigated for their potential in treating neurological disorders such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE). This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function.

Study Insights: Research has shown that certain quinazoline derivatives can effectively inhibit AChE activity, providing a basis for their development as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Effects

There is emerging evidence that quinazoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Example Research: A study highlighted that certain compounds reduced inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazolinone Core

2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (CAS: 497077-23-3)
  • Structure: Differs by a 4-methylphenyl group at position 2 and a 4-methoxyphenoxy-acetamide side chain.
  • Molecular Formula : C24H21N3O4 (MW: 415.44).
  • The methylphenyl substituent may enhance lipophilicity compared to the methoxyphenyl group in the target compound .
4-Butoxy-N-(1-(2-chloroacetyl)-2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (Compound 14)
  • Structure : Features a chloroacetyl group and butoxybenzamide side chain.
  • Synthesis: Reacts with chloroacetyl chloride and potassium carbonate in acetonitrile, indicating electrophilic substitution compatibility at the quinazolinone nitrogen .
  • Key Differences : The chloroacetyl group introduces reactivity for further derivatization, while the butoxybenzamide may improve membrane permeability compared to the target’s hydroxyphenyl acetamide.

Modifications on the Acetamide Side Chain

Hydrazine Derivatives (Compounds 4a–d, 4i)
  • Examples : (E)-N-[2-(2-Benzylidenehydrazineyl)-2-oxoethyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide (4a) and (E)-2-(2,4-dioxoquinazolin-3-yl)-N-[2-(2-[4-methoxybenzylidene]hydrazineyl)-2-oxoethyl]acetamide (4c).
  • Properties : High melting points (>290°C) due to hydrogen bonding from hydrazine groups. IR spectra show strong C=O (1656–1736 cm⁻¹) and C=N (1526–1570 cm⁻¹) stretches .
  • Key Differences : Hydrazine moieties enhance thermal stability but may reduce solubility compared to the target’s hydroxyphenyl group.
Triazole and Thiazolidinone Derivatives
  • Examples : N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d).
  • Structure: Incorporates a thiazolidinone ring and fluorophenyl/chlorophenyl groups.
  • Key Differences : Sulfur-containing rings alter electronic properties and may enhance interactions with biological targets like enzymes or receptors .

Halogen-Substituted Analogs

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Structure : Contains a dichlorophenylmethyl group.
Iodoquinazoline Derivatives (Compound 7b)
  • Example : N-[4-(hydrazinecarbonyl)phenyl]-2-(6-iodo-2,4-dioxo-1-propylquinazolin-3-yl)acetamide.

Physicochemical Properties

  • Melting Points: Hydrazine derivatives (e.g., 4c: 290–292°C) exhibit higher melting points than non-hydrazine analogs, likely due to intermolecular hydrogen bonding . The target compound’s hydroxyphenyl group may similarly enhance crystallinity.
  • Solubility : Hydroxyphenyl and methoxy groups in the target compound could improve aqueous solubility compared to halogenated or alkylated analogs .

Preparation Methods

Halide Displacement

  • Bromination of the Quinazolinone Core : The quinazolinone’s hydroxyl group at position 3 is converted to a bromide using PBr₃ or CBr₄.

  • Reaction with 2-(N-(2-Hydroxyphenyl)amino)acetamide : The bromide undergoes SN2 substitution with the acetamide derivative in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

Example Reaction Pathway :

Alternative Synthesis Routes

One-Pot Three-Component Reactions

A domino reaction involving arenediazonium salts, nitriles, and bifunctional anilines could theoretically generate the quinazolinone core and acetamide side chain in a single step. However, specific applications to this compound remain unexplored.

Oxidation of Dihydroquinazolinones

2,3-Dihydroquinazolinones are oxidized to quinazolinones using agents like KMnO₄. For the target compound, which retains the dihydroquinazolinone structure, this step may be omitted.

Comparison of Key Methods

Method Advantages Limitations
Na₂S₂O₅-mediatedHigh yields, established protocolToxic solvent (DMF), high temperature
Reverse ZnO nanomicellesGreen, reusable catalyst, mild conditionsLimited substrate scope reported
Microwave-assistedRapid reaction, energy efficiencyRequires specialized equipment

Data Tables from Literature

Table 1: Yields for Quinazolinone Core Synthesis

Catalyst Substrate Yield Conditions
Reverse ZnO nanomicellesAnthranilamide + 4-nitrobenzaldehyde99%10% catalyst, 70°C, 5 mL H₂O
SnCl₂2-Aminobenzamide + octanal34%80°C, aqueous NaOH
Method Reagents Solvent Yield
Halide DisplacementPBr₃, K₂CO₃DMF~70%
Click ChemistryCuSO₄, sodium ascorbateDMF/EtOH72%

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of a quinazolinone core. Key steps include:

  • Oxidation : Conversion of thiouracil derivatives to dioxoquinazoline intermediates using hydrogen peroxide .
  • Coupling : Activation of carboxylic acids with reagents like N,N′-carbonyldiimidazole (CDI) followed by reaction with halogenated acetamides . Critical conditions include solvent choice (e.g., DMF for nucleophilic substitution), temperature control (room temperature for coupling), and stoichiometric ratios to minimize side reactions.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : For verifying molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst, temperature) be optimized to improve synthetic yield and purity?

  • Design of Experiments (DOE) : Apply statistical methods like factorial design to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for final products .

Q. What computational strategies enhance the design and synthesis of this compound?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA to guide experimental work .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions or by-product formation .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with biological outcomes .
  • Target Validation : Use molecular docking or CRISPR-based gene editing to confirm interactions with proposed biological targets (e.g., kinases, receptors) .

Q. What experimental frameworks are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C), monitoring degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .

Methodological Considerations

Q. How can statistical DOE reduce experimental iterations in process optimization?

  • Fractional Factorial Design : Test multiple variables (e.g., solvent, temperature, catalyst) with minimal runs to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize yield/purity .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Intermediate Characterization : Validate each intermediate via NMR and MS before proceeding to subsequent steps .
  • Batch Records : Document exact reaction times, solvent grades, and equipment calibration details .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution to explain efficacy gaps .
  • Dose-Response Curves : Compare IC₅₀ values across models to identify species-specific effects .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
Reaction Temperature25–40°C (coupling step)Thermocouple monitoring
Solvent for CouplingDMF or DMSOPolarity index validation
Purity Threshold>95% (HPLC)Area normalization (HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.